molecular formula C22H21N7O4 B14891063 3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14891063
M. Wt: 447.4 g/mol
InChI Key: JAGRAVSGXUCDBU-OEAKJJBVSA-N
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Description

3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C22H21N7O4 and a molecular weight of 447.455 g/mol. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.

    Substitution Reactions: The core is then subjected to substitution reactions to introduce the methyl, nitrobenzylidene, hydrazinyl, and phenylpropyl groups.

    Reaction Conditions: These reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where purine analogs are effective.

    Industry: While not widely used in industry, it serves as a model compound for studying the behavior of similar structures in industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: It may inhibit or activate enzymes involved in critical biochemical pathways.

    Interacting with DNA/RNA: The purine core allows it to interact with nucleic acids, potentially affecting gene expression and replication.

    Modulating Signaling Pathways: It can influence various cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

When compared to other similar compounds, 3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazino]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 4-methyl-N’-(3-nitrobenzylidene)benzenesulfonohydrazide
  • N-methylanthranilic (3-nitrobenzylidene)hydrazide

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical behavior and applications.

Properties

Molecular Formula

C22H21N7O4

Molecular Weight

447.4 g/mol

IUPAC Name

3-methyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C22H21N7O4/c1-27-19-18(20(30)25-22(27)31)28(12-6-10-15-7-3-2-4-8-15)21(24-19)26-23-14-16-9-5-11-17(13-16)29(32)33/h2-5,7-9,11,13-14H,6,10,12H2,1H3,(H,24,26)(H,25,30,31)/b23-14+

InChI Key

JAGRAVSGXUCDBU-OEAKJJBVSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])CCCC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CCCC4=CC=CC=C4

Origin of Product

United States

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